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Compound Name: _
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Cat. No.: B163190

An In-depth Technical Guide to the Spectroscopic Profile of 1-[2-nitro-4-
(trifluoromethyl)phenyl]-1H-pyrrole

Introduction

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole is a complex heterocyclic compound of
interest in medicinal chemistry and materials science. Its structure combines a pyrrole ring with
a highly substituted phenyl ring, featuring both a nitro group and a trifluoromethyl group. These
electron-withdrawing substituents create a unique electronic environment that significantly
influences the molecule's chemical properties and, consequently, its spectroscopic signatures.
This guide, intended for researchers and drug development professionals, provides a
comprehensive analysis of the expected spectroscopic data for this molecule.

Given that dedicated, peer-reviewed spectral libraries for this specific compound are not readily
available, this document employs a predictive and comparative approach. By dissecting the
molecule into its constituent parts—the 1-phenylpyrrole core and the effects of the nitro and
trifluoromethyl substituents—we can forecast its spectral characteristics with a high degree of
confidence. This methodology mirrors the daily work of spectroscopic analysis, where
understanding substituent effects and foundational principles is key to structural elucidation.
This guide will cover Nuclear Magnetic Resonance (1H, 13C, *°F NMR), Infrared (IR), Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with detailed
experimental protocols and data interpretation.
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Molecular Structure and Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the
molecule's structure. The IUPAC name, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole,
describes a pyrrole ring attached via its nitrogen atom to a phenyl ring at position 1. This phenyl
ring is substituted at position 2 with a nitro (NO2) group and at position 4 with a trifluoromethyl
(CF3) group. The molecular formula is C11H7F3N202 and the molecular weight is 256.18 g/mol

[1].

Caption: Molecular structure of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For this compound, *H, 13C, and *°F NMR are all highly informative.

'H NMR Spectroscopy

The *H NMR spectrum will show signals for the protons on the pyrrole ring and the phenyl ring.
The chemical shifts are influenced by the anisotropic effect of the rings and the strong electron-

withdrawing nature of the NO2z and CFs groups.

Predicted *H NMR Data (500 MHz, CDCIs)

. Predicted Chemical Lo Coupling Constant

Proton Assignment ) Multiplicity

Shift (6, ppm) (J, H2)
H-2', H-5' (Pyrrole) ~6.4 - 6.6 Triplet (t) J=22
H-3', H-4' (Pyrrole) ~6.8-7.0 Triplet (t) J=22
H-6 (Phenyl) ~7.6-7.8 Doublet (d) J=85

Doublet of Doublets

H-5 (Phenyl) ~7.9-8.1 (dd) J=85,1=20

| H-3 (Phenyl) | ~8.2 - 8.4 | Doublet (d) | J = 2.0 |

Interpretation and Causality:
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e Pyrrole Protons: In unsubstituted pyrrole, the a-protons (H-2/5) appear around 6.7 ppm and
the B-protons (H-3/4) at ~6.2 ppm[2]. When attached to a phenyl ring at the nitrogen, these
signals shift. For 1-phenylpyrrole, the a- and B-protons appear at ~7.08 ppm and ~6.34 ppm,
respectively[3]. The strong electron-withdrawing phenyl group deshields the pyrrole protons.
In our target molecule, the deshielding effect is even more pronounced due to the NOz and
CFs groups, but the steric hindrance from the ortho-nitro group may cause the phenyl ring to
twist out of the plane of the pyrrole ring, reducing conjugation and thus slightly altering the
expected shifts. The triplet multiplicity arises from coupling to the two adjacent protons on the
pyrrole ring.

e Phenyl Protons: The protons on the substituted phenyl ring will exhibit a clear AXM system.

o H-3is ortho to the powerful electron-withdrawing NO2z group and will be the most
deshielded proton, appearing as a doublet due to coupling with H-5 (*J meta-coupling).

o H-5is ortho to the CFs group and meta to the NO2 group. It will be significantly deshielded
and appear as a doublet of doublets, coupling to both H-6 (3J ortho-coupling) and H-3 (4J
meta-coupling).

o H-6 is ortho to the pyrrole nitrogen and meta to the CFs group. It will be the most upfield of
the phenyl protons and appear as a doublet from coupling with H-5.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum provides one signal for each unique carbon atom.
The chemical shifts are highly sensitive to the electronic environment.

Predicted 3C NMR Data (125 MHz, CDCls)
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Predicted Chemical Shift

Carbon Assignment Multiplicity (due to *°F)
(6, ppm)

C-3', C-4' (Pyrrole) ~110 - 112 Singlet

C-2', C-5' (Pyrrole) ~121-123 Singlet

C-3 (Phenyl) ~124 - 126 Quartet (g, J =4 Hz)

C-5 (Phenyl) ~127 - 129 Quartet (g, J =4 Hz)

C-6 (Phenyl) ~129 - 131 Singlet

C-4 (Phenyl) ~133-135 Quartet (g, J = 33 Hz)

C-1 (Phenyl) ~138 - 140 Singlet

C-2 (Phenyl) ~146 - 148 Singlet

| CF3| ~122 - 124 | Quartet (q, J = 272 Hz) |
Interpretation and Causality:

o Pyrrole Carbons: The carbons of the pyrrole ring typically appear between 108 ppm and 118
ppm[4]. The attachment to the electron-withdrawing substituted phenyl ring will deshield
them, shifting them slightly downfield.

e Phenyl Carbons: The signals for the phenyl carbons are heavily influenced by the
substituents.

o The carbons directly attached to the electron-withdrawing groups (C-2 attached to NOz, C-
4 attached to CFs3) will be significantly deshielded.

o The carbon of the CFs group will appear as a strong quartet due to one-bond coupling with
the three fluorine atoms (*JCF), with a large coupling constant around 272 Hz[5].

o C-4, the carbon attached to the CFs group, will also appear as a quartet due to two-bond
coupling (3JCF), with a smaller coupling constant of approximately 33 Hz[5].
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o C-3 and C-5, the carbons ortho to the CFs group, will show further splitting into small
guartets due to three-bond coupling ((JCF).

9F NMR Spectroscopy

19F NMR is a simple yet powerful technique for fluorinated compounds.

Predicted °F NMR Data (376 MHz, CDCls)

] ] Predicted Chemical Shift o
Fluorine Assignment Multiplicity

(3, ppm)

| -CFs | ~-60 to -63 | Singlet |

Interpretation and Causality: The trifluoromethyl group on the phenyl ring is expected to
produce a single, sharp peak in the 1°F NMR spectrum. The chemical shift for a CFs group on
an aromatic ring is typically found in this region, for example, -63.18 ppm for 1-nitro-4-
(trifluoromethyl)benzene[5]. Since there are no other fluorine atoms in the molecule, this signal

will be a singlet.

Experimental Protocols: NMR Spectroscopy

A standardized protocol ensures reproducibility and data integrity.
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Caption: General workflow for NMR data acquisition and processing.
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Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.6 mL of deuterated chloroform (CDCIs) in a clean vial[6]. Add a small
amount of tetramethylsilane (TMS) to serve as an internal reference for *H and 3C NMR
spectra (& = 0.00 ppm)[6]. Transfer the solution to a standard 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Use a standard
single-pulse experiment with 16 to 32 scans and a relaxation delay of 1-2 seconds to ensure
full magnetization recovery|[6].

e 13C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. Due to
the low natural abundance of 13C, a larger number of scans (e.g., 1024-4096) is necessary to
achieve an adequate signal-to-noise ratio[7].

e 19F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or by tuning the
broadband probe to the °F frequency. Use a common fluorine standard like trifluorotoluene
or CFClIs for external referencing.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Predicted IR Absorption Bands (KBr Pellet)
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Wavenumber (cm~—?) Vibration Type Intensity
C-H stretch (Aromatic & .

3150 - 3100 Medium
Pyrrole)

1590 - 1570 C=C stretch (Aromatic) Medium
*N-O asymmetric stretch

1530 - 1510 Strong
(NO2) **

1480 - 1460 C-N stretch (Pyrrole ring) Medium
**N-O symmetric stretch (NO2)

1350 - 1330 " Strong

1320 - 1300 C(aryl)-N stretch Medium

1325 - 1315 C-F stretch (CF3) Strong

1180 - 1100 C-F stretch (CF3) Strong, multiple bands

| 850 - 800 | C-H out-of-plane bend (Aromatic) | Strong |

Interpretation and Causality: The IR spectrum will be dominated by strong absorptions from the
nitro and trifluoromethyl groups.

o NO:2 Group: The most characteristic signals will be two strong bands corresponding to the
asymmetric (~1520 cm~1) and symmetric (~1340 cm~?) stretching of the N-O bonds. These
are definitive indicators of a nitro group.

e CFs3 Group: The C-F stretching vibrations of the trifluoromethyl group will produce very strong
and broad absorption bands in the 1330-1100 cm~* region. These often appear as a series
of intense peaks.

» Aromatic and Pyrrole Rings: C-H stretching vibrations for both rings will appear above 3100
cm~1, Aromatic C=C stretching will be visible in the 1600-1450 cm~1 region. The C-H out-of-
plane bending bands below 900 cm~t can help confirm the substitution pattern of the phenyl
ring.

Experimental Protocol for FT-IR Spectroscopy:
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o Sample Preparation (KBr Pellet Method): Finely grind 1-2 mg of the solid sample with ~100
mg of dry potassium bromide (KBr) powder in an agate mortar[8]. The KBr must be
spectroscopic grade and completely dry to avoid a broad water signal.

o Pellet Formation: Transfer the homogenous powder to a pellet press and apply several tons
of pressure to form a thin, transparent pellet.

o Data Acquisition: Record a background spectrum of the empty sample holder[6]. Place the
KBr pellet in the holder and record the sample spectrum over a range of 4000 to 400 cm~1.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio[8]. The background
is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through
fragmentation analysis. Electron lonization (El) is a common technique for this type of
molecule.

Predicted Mass Spectrometry Data (El, 70 eV)

m/z lon Identity Interpretation
256 [M]* Molecular lon
210 [M-NO2]* Loss of the nitro group
Loss of the trifluoromethyl
187 [M - CFs]*
group
Loss of NO2 and CFs3, or
141 [C1oH7N]*

[Phenyl-Pyrrole] fragment

| 67 | [CaHsN]* | Pyrrole cation |

Interpretation and Fragmentation Pathway: The molecular ion peak [M]* at m/z 256 should be
clearly visible. The fragmentation will be driven by the cleavage of the weakest bonds and the
loss of stable neutral fragments.
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Caption: Predicted primary fragmentation pathway for the title compound in EI-MS.

e Primary Fragmentation: The most likely initial fragmentations are the loss of the nitro group
(NOz2, 46 Da) to give a fragment at m/z 210, and the loss of the trifluoromethyl radical (CFs,
69 Da) to give a fragment at m/z 187.

o Secondary Fragmentation: Further fragmentation of these primary ions can lead to other
characteristic peaks. For instance, the ion at m/z 141 corresponds to the 1-phenylpyrrole
radical cation after the loss of both substituents.

e Pyrrole Fragment: A peak at m/z 67, corresponding to the pyrrole cation, may also be
observed, resulting from the cleavage of the C-N bond between the two rings[9][10].

Experimental Protocol for Mass Spectrometry:

o Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,
methanol) into the instrument via a direct insertion probe or a Gas Chromatograph (GC-MS)
inlet[6].

 lonization: Utilize Electron lonization (El) with a standard electron energy of 70 eV[6].

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
guadrupole or time-of-flight (TOF) analyzer.
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o Detection: Record the mass spectrum, plotting the relative abundance of ions against their
m/z values.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
which is related to its conjugated 1t-system.

Predicted UV-Vis Data (Methanol or Ethanol)

Predicted Amax (nm) Electronic Transition Chromophore

~250 - 270 ™ - 1* Pyrrole and Phenyl Rings

| ~320 - 350 | T - 1* | Extended conjugation involving the nitro group |
Interpretation and Causality:

o Unsubstituted pyrrole has a UV absorption maximum around 210 nm[11][12]. Phenyl rings
show characteristic absorptions around 250-260 nm.

« In the target molecule, the conjugation between the pyrrole and phenyl rings creates an
extended chromophore, leading to a bathochromic (red) shift of the primary 11 — 11* transition
into the 250-270 nm range.

e The nitro group, being a powerful auxochrome and part of the conjugated system, will
introduce an additional, lower-energy 1 — 1T* transition. This is expected to result in a
distinct absorption band at a longer wavelength, likely in the 320-350 nm region, which may
impart a pale yellow color to the compound's solutions.

Experimental Protocol for UV-Vis Spectroscopy:

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent,
such as methanol or ethanol. The concentration should be adjusted so that the maximum
absorbance is between 0.5 and 1.5 AU.
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o Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure
solvent (the blank) and another with the sample solution.

e Spectrum Recording: Scan the absorbance of the sample from approximately 200 nm to 600
nm. The instrument will automatically subtract the absorbance of the solvent blank. The
resulting spectrum will show absorbance peaks (Amax) corresponding to the electronic
transitions.
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